molecular formula C9H10FIO2 B14041205 1,2-Dimethoxy-3-iodo-6-(fluoromethyl)benzene

1,2-Dimethoxy-3-iodo-6-(fluoromethyl)benzene

Cat. No.: B14041205
M. Wt: 296.08 g/mol
InChI Key: RQOQDAQSWZIRAQ-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-iodo-6-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 It is characterized by the presence of methoxy, iodo, and fluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-3-iodo-6-(fluoromethyl)benzene typically involves the iodination of a precursor compound, followed by the introduction of the fluoromethyl group. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride. The fluoromethyl group can be introduced using reagents like fluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-iodo-6-(fluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield compounds with different substituents replacing the iodo group, while oxidation can produce aldehydes or acids.

Scientific Research Applications

1,2-Dimethoxy-3-iodo-6-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-iodo-6-(fluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, if used as a radiolabeled compound, it may interact with specific molecular targets, allowing for imaging or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethoxy-4-iodobenzene
  • 1,2-Dimethoxy-3-bromo-6-(fluoromethyl)benzene
  • 1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene

Uniqueness

1,2-Dimethoxy-3-iodo-6-(fluoromethyl)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The presence of both iodo and fluoromethyl groups provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

1-(fluoromethyl)-4-iodo-2,3-dimethoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-12-8-6(5-10)3-4-7(11)9(8)13-2/h3-4H,5H2,1-2H3

InChI Key

RQOQDAQSWZIRAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OC)I)CF

Origin of Product

United States

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